(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Overview
Description
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3 and its molecular weight is 215.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring and a trifluoromethyl group. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other substances, etc. For example, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which could potentially increase the compound’s resistance to metabolic degradation .
Biochemical Analysis
Biochemical Properties
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, the compound can alter gene expression and cellular metabolism . Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At higher doses, it can induce toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus under certain conditions, influencing gene expression and other nuclear processes . This localization is regulated by specific targeting signals and post-translational modifications .
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-3-4(2-10)5(11-12)6(7,8)9;/h3H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAAJDVYRDULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-67-4 | |
Record name | 1H-Pyrazole-4-methanamine, 1-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.